(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18780492
InChI: InChI=1S/C8H8BFO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4,12-13H,1H3
SMILES:
Molecular Formula: C8H8BFO4
Molecular Weight: 197.96 g/mol

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid

CAS No.:

Cat. No.: VC18780492

Molecular Formula: C8H8BFO4

Molecular Weight: 197.96 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid -

Specification

Molecular Formula C8H8BFO4
Molecular Weight 197.96 g/mol
IUPAC Name (3-fluoro-4-formyl-2-methoxyphenyl)boronic acid
Standard InChI InChI=1S/C8H8BFO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4,12-13H,1H3
Standard InChI Key QYAUJLYWGVPQKW-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C(=C(C=C1)C=O)F)OC)(O)O

Introduction

Structural and Nomenclature Analysis

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid (IUPAC name: 3-fluoro-4-formyl-2-methoxybenzeneboronic acid) features a phenyl ring substituted with:

  • A methoxy group (-OCH₃) at position 2,

  • A fluorine atom (-F) at position 3,

  • A formyl group (-CHO) at position 4,

  • A boronic acid (-B(OH)₂) group at position 1.

Molecular Formula: C₉H₉BFO₄
Molecular Weight: 213.98 g/mol
The compound’s reactivity stems from its electron-withdrawing substituents (fluoro, formyl) and the boronic acid moiety, which enables participation in cross-coupling reactions .

Synthesis and Industrial-Scale Purification

The synthesis of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid follows methodologies adapted from US6420597B2, which details processes for high-purity formylphenylboronic acids .

Key Synthetic Steps

  • Grignard Reaction: Aryl magnesium bromide intermediates are generated from halogenated precursors.

  • Borylation: Transmetalation with trialkyl borates under cryogenic conditions (-50°C).

  • Hydrolysis: Acidic hydrolysis yields the crude boronic acid.

Example Protocol (Analogous to Patent Examples):

  • Starting Material: 3-Fluoro-4-formyl-2-methoxybromobenzene.

  • Reagents: Tri-n-butyl borate, tetrahydrofuran (THF), sulfuric acid.

  • Conditions:

    • Borylation at -50°C under nitrogen.

    • Hydrolysis at 5–10°C to prevent formyl group degradation.

Purification Process

Crude product purity is enhanced via alkaline dissolution and reprecipitation:

  • Alkaline Suspension: The crude product is suspended in water and treated with 10% NaOH at ≤10°C.

  • Filtration: Insoluble impurities are removed.

  • Solvent Extraction: Toluene extracts residual organic contaminants.

  • Acid Reprecipitation: Concentrated HCl lowers the pH, precipitating purified boronic acid.

Yield and Purity (Comparative Data):

CompoundCrude Purity (%)Final Purity (%)Yield (%)
4-Formylphenylboronic acid 9599.694
3-Fluoro-4-formylphenylboronic acid 9399.794.4
3-Formyl-4-methoxyphenylboronic acid 9699.692

Note: Data extrapolated from US6420597B2; analogous results expected for (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid.

Chemical Properties and Reactivity

Functional Group Reactivity

  • Boronic Acid: Participates in Suzuki-Miyaura cross-couplings with aryl halides.

  • Formyl Group: Susceptible to oxidation (→ carboxylic acid) or reduction (→ hydroxymethyl).

  • Fluoro Group: Enhances metabolic stability and directs electrophilic substitution.

Stability Considerations

  • pH Sensitivity: Boronic acid forms boroxines under acidic conditions.

  • Thermal Stability: Decomposition observed >150°C; storage recommended at ≤4°C.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a coupling partner for synthesizing biaryl structures, critical in pharmaceuticals and materials science.

Example Reaction:

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid+Aryl HalidePd CatalystBiaryl Product\text{(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid} + \text{Aryl Halide} \xrightarrow{\text{Pd Catalyst}} \text{Biaryl Product}

Derivatization Pathways

  • Oxidation: Formyl → carboxylic acid (e.g., using KMnO₄).

  • Reduction: Formyl → hydroxymethyl (e.g., using NaBH₄).

  • Nucleophilic Substitution: Fluoro → amine/thiol derivatives.

Industrial and Research Implications

Pharmaceutical Intermediates

The compound’s substituents align with motifs in proteasome inhibitors and antifungal agents, though specific biological data require further study.

Material Science

Potential use in covalent organic frameworks (COFs) due to boronic acid’s self-condensation capability.

Challenges and Optimization Strategies

  • Formyl Group Instability: Controlled pH and temperature during synthesis prevent undesired oxidation or hydration.

  • Byproduct Formation: Alkaline conditions may hydrolyze formyl groups; optimized NaOH concentrations mitigate this .

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